9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-ethoxy-2,3,4,6-tetrahydro-1H-quinolizin-6-one
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Overview
Description
9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-ethoxy-2,3,4,6-tetrahydro-1H-quinolizin-6-one is a complex organic compound with a unique structure that combines a piperazine ring, a quinolizine core, and a chlorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical development due to its potential biological activities and applications.
Scientific Research Applications
9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-ethoxy-2,3,4,6-tetrahydro-1H-quinolizin-6-one has diverse applications in scientific research, including:
Medicinal Chemistry: Investigation of its potential as a therapeutic agent for various diseases.
Pharmaceutical Development: Use as a lead compound for drug discovery and development.
Biological Studies: Examination of its effects on biological systems and pathways.
Industrial Applications: Utilization in the synthesis of other complex organic compounds.
Future Directions
The future research directions for this compound could involve exploring its potential biological activity, given the known activity of many piperazine derivatives . Additionally, further studies could be conducted to optimize the synthesis of this compound and to explore its reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-ethoxy-2,3,4,6-tetrahydro-1H-quinolizin-6-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl group, and the construction of the quinolizine core. Common synthetic routes may include:
Cyclization Reactions: Formation of the piperazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the chlorophenyl group via nucleophilic substitution reactions.
Condensation Reactions: Construction of the quinolizine core through condensation reactions involving suitable starting materials.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-ethoxy-2,3,4,6-tetrahydro-1H-quinolizin-6-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: For hydrolysis reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives, while reduction may produce piperazine derivatives.
Mechanism of Action
The mechanism of action of 9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-ethoxy-2,3,4,6-tetrahydro-1H-quinolizin-6-one involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
9-[4-(3-chlorophenyl)piperazine-1-carbonyl]-8-ethoxy-2,3,4,6-tetrahydro-1H-quinolizin-6-one: shares structural similarities with other piperazine and quinolizine derivatives.
Piperazine Derivatives: Such as aripiprazole and quetiapine, which are used in psychiatric medications.
Quinolizine Derivatives: Such as quinine and quinidine, which have antimalarial and antiarrhythmic properties.
Uniqueness: The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazine-1-carbonyl]-2-ethoxy-6,7,8,9-tetrahydroquinolizin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O3/c1-2-29-19-15-20(27)26-9-4-3-8-18(26)21(19)22(28)25-12-10-24(11-13-25)17-7-5-6-16(23)14-17/h5-7,14-15H,2-4,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAKYLWBKXBVEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N2CCCCC2=C1C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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